molecular formula C6H7N3S B083643 1-(Pyridin-2-yl)thiourea CAS No. 14294-11-2

1-(Pyridin-2-yl)thiourea

Cat. No. B083643
CAS RN: 14294-11-2
M. Wt: 153.21 g/mol
InChI Key: SLUHLANJIVXTRQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1-(Pyridin-2-yl)thiourea derivatives involves various chemical strategies aimed at incorporating functional groups to enhance reactivity and interaction capabilities. For instance, the synthesis and characterization of 1-(4-methoxyphenyl)-3-(pyridine-3-ylmethyl)thiourea was achieved through reactions involving FT-IR, ^1H-NMR, and mass spectrometry, highlighting the compound's stable configuration around the sulphur atom and providing insights into its chemical potential and hardness through DFT studies (Mushtaque et al., 2016).

Molecular Structure Analysis

The molecular structure of 1-(Pyridin-2-yl)thiourea derivatives reveals diverse polymorphic forms and crystal structures, offering insights into their chemical reactivity and interaction capabilities. The structural characterization of two polymorphs of 1-(4-Methylpyridin-2-yl)thiourea and derived 2-aminothiazoles displayed distinct hydrogen bonding patterns and molecular conformations, elucidating the compound's flexibility in forming varied molecular architectures (Böck et al., 2020).

Chemical Reactions and Properties

1-(Pyridin-2-yl)thiourea undergoes several chemical reactions, forming complexes with metals and demonstrating significant chemical reactivity. The compound's ability to act as a bidentate ligand was evidenced in its complexes with nickel and cobalt, showcasing diverse configurations and highlighting its utility in synthesizing complex metallic structures (Ahmed & Bose, 1969).

Physical Properties Analysis

The physical properties of 1-(Pyridin-2-yl)thiourea and its derivatives, such as solubility, crystallinity, and thermal stability, are crucial for their application in various fields. For example, pyridine-thiourea-based polymers demonstrated good thermal properties and flame retardancy, indicating the potential of thiourea derivatives in high-performance material applications (Waris & Siddiqi, 2014).

Chemical Properties Analysis

The chemical properties of 1-(Pyridin-2-yl)thiourea, such as its ability to form stable complexes with metals and its reactivity towards various chemical agents, are central to its applications in chemistry and material science. Investigations into non-covalent interactions in thiourea derivatives highlighted the compound's capacity for forming hydrogen bonds and other interactions, which are pivotal for understanding its functionality in complex systems (Zhang et al., 2018).

Scientific Research Applications

  • Corrosion Inhibition : 1-(2-Pyridyl)-2-thiourea is effective as a corrosion inhibitor for mild steel in acidic media. It has been identified as a mixed-type inhibitor, and its adsorption on mild steel follows the Langmuir adsorption isotherm with physical adsorption being dominant (Zhang et al., 2018). Another study confirms the corrosion inhibition properties of a related compound, 1-methyl-3-pyridin-2-yl-thiourea, on mild steel in acidic media (Hosseini & Azimi, 2009).

  • Molecular Docking and DNA Binding : A compound 1-(4-methoxyphenyl)-3-(pyridine-3-ylmethyl)thiourea was synthesized, and molecular docking with B-DNA showed a binding energy of -7.41 kcal/mol. DNA binding constant and cytotoxicity against MCF-7 cell line were also assessed (Mushtaque et al., 2016).

  • Pharmaceutical Applications : A series of thiourea derivatives containing the pyridine ring were synthesized and tested for their antimicrobial and antioxidant properties, showing moderate activity against bacteria and strong antioxidant properties (Özgeriş, 2021).

  • Metal Complexes : 1-(2-Pyridyl)-2-thiourea acts as a bidentate ligand in metal complexes with nickel and cobalt, showing various configurations and spectral properties (Ahmed & Bose, 1969).

  • Antidiabetic Potentials : In a study on Swiss albino mice, thiourea derivatives were synthesized using a 2-picolylamine template and showed inhibition of glucose-6-phosphatase activity, suggesting potential therapeutic use in diabetes complications (Naz et al., 2020).

Safety And Hazards

1-(Pyridin-2-yl)thiourea is classified as a dangerous substance. It has hazard statements H301, H302, H315, H319, H335, indicating that it is harmful if swallowed, harmful in contact with skin, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

pyridin-2-ylthiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3S/c7-6(10)9-5-3-1-2-4-8-5/h1-4H,(H3,7,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLUHLANJIVXTRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)NC(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40363424
Record name 2-pyridylthiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40363424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Pyridin-2-yl)thiourea

CAS RN

14294-11-2
Record name 14294-11-2
Source DTP/NCI
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-pyridylthiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40363424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(2-Pyridyl)-2-thiourea
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
13
Citations
M Tutughamiarso, M Bolte - Acta Crystallographica Section E …, 2007 - scripts.iucr.org
The title compound, C6H7N3S, crystallizes with two essentially planar molecules in the asymmetric unit (rms deviation for all non-H atoms = 0.055 and 0.006 Å), which are held together …
Number of citations: 2 scripts.iucr.org
D Böck, A Beuchel, R Goddard, P Imming… - Journal of Chemical …, 2021 - Springer
Two polymorphic forms of 1-(4-methylpyridin-2-yl)thiourea (1) and the crystal and molecular structures of the 2-aminothiazoles N-(4-methylpyridin-2-yl)-4-(pyridin-2-yl)thiazol-2-amine (2…
Number of citations: 1 link.springer.com
彭俊梅, 曹高, 罗先福, 胡艾希, 叶姣, 欧晓明 - 结构化学, 2013 - researchgate.net
The title compound 4-(7-methoxy-2, 2-dimethyl-2, 3-dihydrobenzofuran-5-yl)-N-(pyridin-2-yl) thiazol-2-amine was synthesized by reacting 2-bromo-1-(7-methoxy-2, 2-dimethyl-2, 3-…
Number of citations: 1 www.researchgate.net
B Mathew, P Ruiz, S Dutta, JT Entrekin, S Zhang… - European Journal of …, 2021 - Elsevier
ALS is a rare type of progressive neurological disease with unknown etiology. It results in the gradual degeneration and death of motor neurons responsible for controlling the voluntary …
Number of citations: 2 www.sciencedirect.com
I Ivasechko, I Yushyn, P Roszczenko, J Senkiv… - Molecules, 2022 - mdpi.com
Novel pyridine-thiazole hybrid molecules were synthesized and subjected to physico-chemical characterization and screening of their cytotoxic action towards a panel of cell lines …
Number of citations: 5 www.mdpi.com
EA Kesicki, MA Bailey, Y Ovechkina, JV Early, T Alling… - PLoS …, 2016 - journals.plos.org
The 2-aminothiazole series has anti-bacterial activity against the important global pathogen Mycobacterium tuberculosis. We explored the nature of the activity by designing and …
Number of citations: 59 journals.plos.org
Y Zeng, R Cao, J Yang, X Li, S Li, W Zhong - European Journal of …, 2016 - Elsevier
As novel heat shock protein 70 (HSP70) inhibitors, N, N′-disubstituted thiourea derivatives were designed and synthesized based on the X-ray structure of the ATPase domain (…
Number of citations: 7 www.sciencedirect.com
AK Gzella, M Kowiel, A Suseł, MN Wojtyra… - … Section C: Structural …, 2014 - scripts.iucr.org
The structures of 5-(2-hydroxyethyl)-2-[(pyridin-2-yl)amino]-1,3-thiazolidin-4-one, C10H11N3O2S, (I), and ethyl 4-[(4-oxo-1,3-thiazolidin-2-yl)amino]benzoate, C12H12N2O3S, (II), which …
Number of citations: 10 scripts.iucr.org
J Váňa, J Hanusek, A Růžička… - … Section C: Structural …, 2014 - scripts.iucr.org
The structures of 5-(2-hydroxyethyl)-2-[(pyridin-2-yl) amino]-1, 3-thiazolidin-4-one, C10H11N3O2S,(I), and ethyl 4-[(4-oxo-1, 3-thiazolidin-2-yl) amino] benzoate, C12H12N2O3S,(II), …
Number of citations: 5 scripts.iucr.org
SP East, K Gerlach - Expert Opinion on Therapeutic Patents, 2010 - Taylor & Francis
Stimulation of the metabotropic glutamate receptor 4 (mGluR4) represents a promising new approach to the symptomatic treatment of the neurodegenerative disorder Parkinson's …
Number of citations: 19 www.tandfonline.com

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